BenchChemオンラインストアへようこそ!

Calcium-dependent antibiotic

Antimicrobial Susceptibility MRSA MIC90

Daptomycin is the only clinically approved calcium-dependent lipopeptide antibiotic—its bactericidal action requires Ca²⁺ and phosphatidylglycerol, forming Dap₂Ca₃PG₂ membrane pores that cause rapid depolarization without cell lysis. Unlike vancomycin or linezolid, this unique mechanism eliminates cross-resistance. For MRSA bacteremia (vancomycin MIC ≥1 mg/L), early daptomycin switch reduces mortality by 40–55%. Once-daily dosing, linear PK, and renal excretion simplify OPAT and renally impaired patient management. Ideal for membrane biophysics and antimicrobial resistance research.

Molecular Formula C67H80N14O26
Molecular Weight 1497.4 g/mol
Cat. No. B1256783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium-dependent antibiotic
Molecular FormulaC67H80N14O26
Molecular Weight1497.4 g/mol
Structural Identifiers
SMILESCCCC1C(O1)C(=O)NC(CO)C(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)O)C5=CC=C(C=C5)O)CC(=O)O)C(C(=O)N)O)C(C)CC(=O)O)CC6=CNC7=CC=CC=C76)C
InChIInChI=1S/C67H80N14O26/c1-4-9-44-55(107-44)66(104)77-43(27-82)61(99)80-51-29(3)106-67(105)42(20-32-25-70-37-13-8-6-11-35(32)37)76-62(100)50(28(2)18-46(85)86)79-65(103)53(54(93)56(68)94)78-45(84)26-71-57(95)39(21-47(87)88)75-64(102)52(30-14-16-33(83)17-15-30)81-60(98)41(23-49(91)92)73-59(97)40(22-48(89)90)72-58(96)38(74-63(51)101)19-31-24-69-36-12-7-5-10-34(31)36/h5-8,10-17,24-25,28-29,38-44,50-55,69-70,82-83,93H,4,9,18-23,26-27H2,1-3H3,(H2,68,94)(H,71,95)(H,72,96)(H,73,97)(H,74,101)(H,75,102)(H,76,100)(H,77,104)(H,78,84)(H,79,103)(H,80,99)(H,81,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)/t28?,29?,38-,39+,40+,41+,42+,43+,44?,50+,51+,52-,53-,54+,55?/m1/s1
InChIKeyXBPJBGYZBLYHLT-WSMHCRMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daptomycin (Calcium-Dependent Antibiotic): Core Identity and Unique Pharmacologic Class


Daptomycin is the only clinically approved calcium-dependent lipopeptide antibiotic, characterized by a unique mechanism of action that requires calcium ions (Ca²⁺) for membrane binding and bactericidal activity [1]. It is a 13-member cyclic lipopeptide produced by *Streptomyces roseosporus*, which forms a 1:1 complex with Ca²⁺ to insert into Gram-positive bacterial membranes, leading to rapid depolarization and cell death without cell lysis [2]. Unlike beta-lactams, glycopeptides, and oxazolidinones, its mechanism is entirely contingent on the presence of both calcium and phosphatidylglycerol in the target membrane [3].

Why Daptomycin Cannot Be Substituted by Other Anti-MRSA Agents: Mechanism Divergence


Daptomycin's calcium-dependent, membrane-depolarizing mechanism is fundamentally distinct from the cell wall synthesis inhibition of glycopeptides (vancomycin) or the protein synthesis inhibition of oxazolidinones (linezolid), resulting in a lack of cross-resistance with these agents and a unique resistance profile linked to *mprF* mutations affecting membrane phosphatidylglycerol composition [1]. Even within the calcium-dependent lipopeptide class, daptomycin's activity is distinguished from homologs like A54145 by its specific dependence on phosphatidylglycerol for calcium binding, and from amphomycin derivatives (MX-2401) which inhibit peptidoglycan synthesis rather than causing direct membrane depolarization, making direct therapeutic interchange impossible [2][3].

Quantitative Differentiation of Daptomycin from Comparators: Key Evidence


Superior In Vitro Potency Against MRSA: MIC90 Comparison with Vancomycin and Linezolid

Daptomycin demonstrates a 4-fold lower MIC90 (0.5 µg/mL) against methicillin-resistant *Staphylococcus aureus* (MRSA) compared to vancomycin (2 µg/mL) and a 2-fold lower MIC90 compared to linezolid (1 µg/mL) in a cross-sectional study of 50 clinical isolates [1]. A larger multicenter Spanish study (n=755 MRSA isolates) confirmed daptomycin's superior MIC90 of 1 µg/mL versus 2 µg/mL for both vancomycin and linezolid [2].

Antimicrobial Susceptibility MRSA MIC90

Clinical Survival Benefit: Early Daptomycin Switch Reduces MRSA Bacteremia Mortality

A 2024 meta-analysis of 20 studies comparing daptomycin versus vancomycin for MRSA bloodstream infections found that switching from vancomycin to daptomycin within 3-5 days significantly reduced all-cause mortality, with a 55% reduction (OR = 0.45) for switches within 3 days and a 45% reduction (OR = 0.55) for switches within 5 days [1]. For MRSA isolates with a vancomycin MIC ≥1 mg/L, daptomycin treatment was associated with a 40% lower odds of mortality compared to vancomycin (OR = 0.60) [1].

Clinical Outcomes MRSA Bacteremia Mortality

Unique Calcium-Phospholipid Binding Requirement Differentiates Daptomycin from Other Lipopeptides

Isothermal titration calorimetry studies reveal that daptomycin's calcium binding is strongly dependent on the presence of phosphatidylglycerol (PG), unlike other calcium-dependent lipopeptide antibiotics where calcium binding can occur independently of PG [1]. This unique PG-dependent calcium binding explains daptomycin's specificity for bacterial membranes over mammalian membranes and its distinct resistance mechanisms, which are linked to *mprF* mutations that alter PG composition [2]. Additionally, daptomycin forms a specific stoichiometric complex with calcium and PG at a ratio of Dap₂Ca₃PG₂, a precise molecular architecture not observed with other lipopeptides [3].

Mechanism of Action Calcium Dependence Lipopeptide Specificity

Divergent Mechanism of Action from Related Lipopeptide MX-2401 Confirms Non-Interchangeability

While both daptomycin and MX-2401 are calcium-dependent lipopeptides, MX-2401 inhibits peptidoglycan synthesis by binding to undecaprenylphosphate (C55-P), whereas daptomycin has no significant effect on this process and instead causes rapid membrane depolarization [1]. At concentrations up to 16x MIC, daptomycin induced >90% membrane depolarization in *S. aureus* within 5 minutes, while MX-2401 induced only slow depolarization (<20% at 10 minutes) that did not correlate with bactericidal activity [1]. This mechanistic divergence results in limited cross-resistance between the two agents.

Mechanism of Action Lipopeptide Cross-Resistance

Comparative Potency Against Enterococcus faecium: Daptomycin Maintains Activity Against Vancomycin-Resistant Strains

Against vancomycin-resistant *Enterococcus faecium* (VRE), daptomycin maintains a MIC90 of 4 µg/mL, which is within the susceptible range (≤4 µg/mL) per CLSI breakpoints, while vancomycin and linezolid demonstrate higher or variable MICs [1]. In a large surveillance study, 92% of *E. faecalis* isolates were susceptible to daptomycin (MIC90 = 4 µg/mL), and daptomycin was the most effective agent against this species compared to linezolid and quinupristin/dalfopristin [2]. This positions daptomycin as a reliable option for treating VRE infections where other agents fail.

Enterococcus faecium VRE MIC90

Once-Daily Dosing Convenience and Linear Pharmacokinetics: A Procurement Advantage

Daptomycin exhibits linear and time-independent pharmacokinetics at clinically relevant doses (4-12 mg/kg q24h), enabling predictable once-daily intravenous administration with a terminal half-life of 7-11 hours [1][2]. This compares favorably to vancomycin, which often requires therapeutic drug monitoring and multiple daily doses, and linezolid, which requires twice-daily dosing. The convenience of once-daily dosing reduces pharmacy and nursing workload, minimizes IV line manipulations, and supports outpatient parenteral antimicrobial therapy (OPAT) programs, which are increasingly important for healthcare cost containment [3].

Pharmacokinetics Dosing Logistics

High-Impact Applications of Daptomycin Supported by Comparative Evidence


Treatment of MRSA Bloodstream Infections with Elevated Vancomycin MIC

For MRSA bacteremia, particularly when the isolate exhibits a vancomycin MIC ≥1 mg/L, an early switch to daptomycin (within 3-5 days) is supported by a meta-analysis showing a 40-55% reduction in all-cause mortality compared to continued vancomycin therapy [1]. This scenario represents a clear, evidence-based intervention where daptomycin's clinical advantage over vancomycin is both statistically significant and clinically meaningful.

Management of Complicated Gram-Positive Infections with Concurrent Renal Impairment

Daptomycin's linear pharmacokinetics and primarily renal excretion (78% unchanged) allow for straightforward dose adjustment based on creatinine clearance, avoiding the therapeutic drug monitoring complexities associated with vancomycin in renally impaired patients [1]. This simplifies treatment and reduces the risk of nephrotoxicity in a vulnerable patient population.

Outpatient Parenteral Antimicrobial Therapy (OPAT) for Deep-Seated Infections

The once-daily dosing regimen of daptomycin, coupled with its stability and predictable pharmacokinetics, makes it an ideal candidate for OPAT programs [1]. This application leverages daptomycin's logistical advantage over multi-dose or infusion-dependent comparators, reducing healthcare costs and improving patient quality of life for conditions like osteomyelitis and endocarditis.

Research Tool for Calcium-Dependent Membrane Perturbation Studies

Daptomycin's unique, well-characterized requirement for calcium and phosphatidylglycerol to form membrane pores (Dap₂Ca₃PG₂ complex) makes it an invaluable model compound for studying lipid-protein interactions, membrane biophysics, and the mechanisms of antimicrobial peptide action [1][2]. Its distinct behavior compared to other lipopeptides like MX-2401 (which targets C55-P) provides a powerful comparative system for dissecting bacterial cell envelope vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium-dependent antibiotic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.